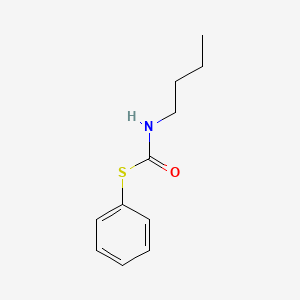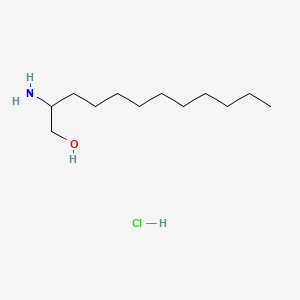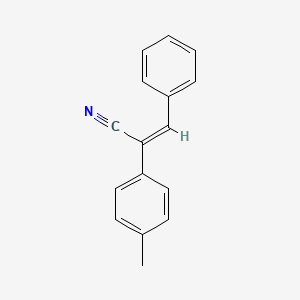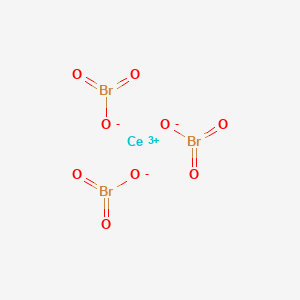
Cerium(3+) bromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+) bromate is an inorganic compound with the chemical formula Ce(BrO3)3 It is a salt composed of cerium ions in the +3 oxidation state and bromate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(3+) bromate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with bromic acid. The reaction typically occurs in an aqueous solution, and the product can be isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting cerium(III) nitrate with sodium bromate in an aqueous medium. The resulting solution is then subjected to evaporation to obtain the crystalline product. This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Cerium(3+) bromate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other substances to higher oxidation states.
Reduction: Under certain conditions, this compound can be reduced to cerium(III) bromide and bromine gas.
Substitution: It can participate in substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve acidic conditions and the presence of reducing agents such as organic compounds or metal ions.
Reduction Reactions: Often require the presence of strong reducing agents like hydrogen gas or metals.
Substitution Reactions: Usually occur in aqueous solutions with the addition of other anions like chloride or sulfate.
Major Products Formed:
Oxidation: Produces cerium(IV) compounds and bromine gas.
Reduction: Results in cerium(III) bromide and bromine gas.
Substitution: Forms new cerium salts with different anions.
Aplicaciones Científicas De Investigación
Cerium(3+) bromate has several applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying redox reactions in biological systems.
Medicine: Explored for its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and as a component in certain types of batteries and fuel cells.
Mecanismo De Acción
The mechanism of action of cerium(3+) bromate involves its ability to undergo redox reactions. In oxidation reactions, this compound donates oxygen atoms to other substances, converting them to higher oxidation states. This process is facilitated by the high oxidation potential of the bromate ion. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparación Con Compuestos Similares
Cerium(3+) bromate can be compared with other cerium compounds such as cerium(III) chloride, cerium(III) fluoride, and cerium(III) iodide. While all these compounds contain cerium in the +3 oxidation state, they differ in their anions and chemical properties. For example:
Cerium(III) chloride (CeCl3): More commonly used in organic synthesis and as a catalyst.
Cerium(III) fluoride (CeF3): Known for its high thermal stability and use in optical materials.
Cerium(III) iodide (CeI3): Used in specialized lighting applications and as a precursor for other cerium compounds.
This compound is unique due to its strong oxidizing properties and its ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
93918-69-5 |
|---|---|
Fórmula molecular |
Br3CeO9 |
Peso molecular |
523.82 g/mol |
Nombre IUPAC |
cerium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Ce/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clave InChI |
XHKOOTFZHJHDTI-UHFFFAOYSA-K |
SMILES canónico |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



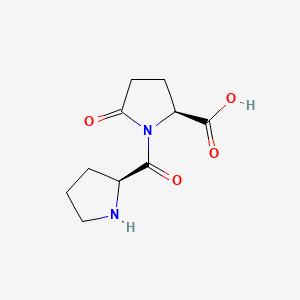
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate](/img/structure/B12654932.png)
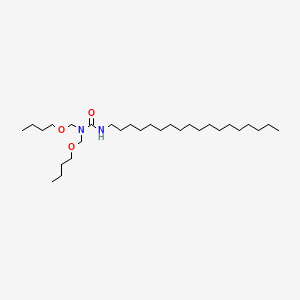
![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
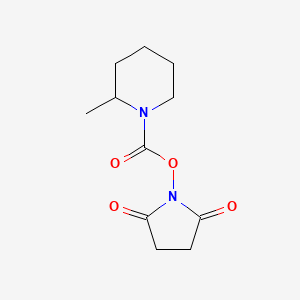
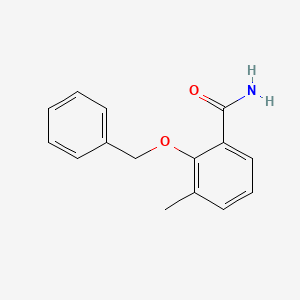
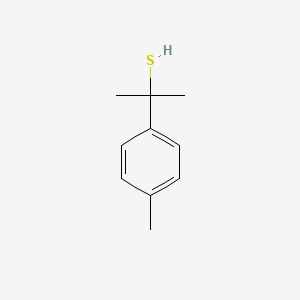
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
